
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide is a complex organic compound characterized by its unique structure, which includes two butyl groups, two nitro groups, and a fluorene core with sulfonamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multiple steps:
Nitration: The fluorene core is first nitrated to introduce nitro groups at the 4 and 5 positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Oxidation: The nitrated fluorene is then oxidized to introduce the keto group at the 9 position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and oxidation steps, and large-scale sulfonation reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide undergoes several types of chemical reactions:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other alkyl or aryl groups.
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Reduction: Formation of N2,N~7~-dibutyl-4,5-diamino-9-oxo-9H-fluorene-2,7-disulfonamide.
Substitution: Formation of various N2,N~7~-dialkyl or diaryl derivatives.
Oxidation: Formation of additional keto or carboxyl groups on the fluorene core.
Aplicaciones Científicas De Investigación
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or bacterial infections.
Biological Studies: Used in studies to understand the interaction of sulfonamide compounds with biological targets such as enzymes and receptors.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N2,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide groups can mimic natural substrates of enzymes, thereby inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid: Similar structure but with sulfonic acid groups instead of sulfonamide.
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide: Similar structure but with carboxamide groups instead of sulfonamide.
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-dimethylamide: Similar structure but with methylamide groups instead of sulfonamide.
Uniqueness
N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H24N4O9S2 |
|---|---|
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
2-N,7-N-dibutyl-4,5-dinitro-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C21H24N4O9S2/c1-3-5-7-22-35(31,32)13-9-15-19(17(11-13)24(27)28)20-16(21(15)26)10-14(12-18(20)25(29)30)36(33,34)23-8-6-4-2/h9-12,22-23H,3-8H2,1-2H3 |
Clave InChI |
CYZDWUBXUKZZOA-UHFFFAOYSA-N |
SMILES canónico |
CCCCNS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])S(=O)(=O)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11710085.png)
![N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11710090.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide](/img/structure/B11710094.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710096.png)
![methyl 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11710099.png)
![3-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710100.png)
![4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one](/img/structure/B11710107.png)


![(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11710119.png)

![3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11710132.png)


